molecular formula C17H24O3 B582620 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester CAS No. 865459-93-4

1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester

Cat. No.: B582620
CAS No.: 865459-93-4
M. Wt: 276.376
InChI Key: LVCKEODFKBAYBB-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester is an organic compound with the molecular formula C17H24O3. This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a cyclohexane ring substituted with a carboxylic acid methyl ester group. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester. The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with an appropriate alkyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

  • Oxidation yields benzaldehyde derivatives.
  • Reduction yields alcohol derivatives.
  • Substitution yields various substituted cyclohexane derivatives.

Scientific Research Applications

1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

    1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Ethyl Ester: Similar structure with an ethyl ester group instead of a methyl ester.

    1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Propyl Ester: Similar structure with a propyl ester group.

Uniqueness: 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester is unique due to its specific ester group, which influences its reactivity and solubility. The benzyloxy group provides additional stability and potential for further functionalization, making it a valuable compound in synthetic chemistry and research applications.

Biological Activity

1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester (CAS No. 865459-93-4) is a compound with potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its cytotoxic effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H24O3
  • Molecular Weight : 276.37 g/mol
  • LogP : 3.71680
  • Physical Appearance : Yellow oil
  • Solubility : Soluble in dichloromethane

Biological Activity Overview

The biological activity of this compound has been investigated primarily regarding its cytotoxic effects against various cancer cell lines. The compound is noted for its potential use in preparing peptidyl sulfur compounds as inhibitors of hepatitis C, indicating a role in antiviral applications as well .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes the findings from various experiments:

Cell Line IC50 (µg/mL) Cell Viability (%)
HepG2 (Liver Cancer)4267.7
MCF-7 (Breast Cancer)10078.14
HaCaT (Normal Keratinocyte)25082.23
NIH 3T3 (Fibroblast)>50096.11

These results indicate that the compound exhibits significant cytotoxicity against HepG2 and MCF-7 cell lines while showing lower toxicity towards normal cell lines such as HaCaT and NIH 3T3 .

The mechanism by which this compound exerts its cytotoxic effects involves inducing apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound interferes with basic cellular functions such as cell cycle regulation and apoptosis induction .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted using the MTT assay demonstrated that increasing concentrations of the compound led to decreased cell viability in cancerous cells, particularly HepG2, which was most sensitive to treatment .
  • Therapeutic Applications : The compound's ability to inhibit hepatitis C virus replication suggests potential therapeutic applications beyond oncology, particularly in antiviral drug development .
  • Structure-Activity Relationship (SAR) : Research into related compounds indicates that modifications to the structure can enhance or reduce biological activity, emphasizing the importance of SAR studies in drug design .

Properties

IUPAC Name

methyl 1-(2-phenylmethoxyethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-19-16(18)17(10-6-3-7-11-17)12-13-20-14-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCKEODFKBAYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204752
Record name Methyl 1-[2-(phenylmethoxy)ethyl]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865459-93-4
Record name Methyl 1-[2-(phenylmethoxy)ethyl]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865459-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[2-(phenylmethoxy)ethyl]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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